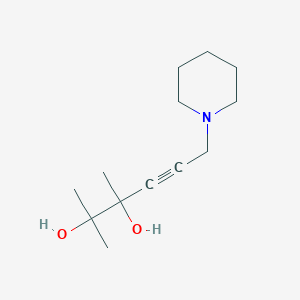
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is an organic compound that features a piperidine ring, a hex-4-yne backbone, and two hydroxyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the hex-4-yne backbone, followed by the introduction of the piperidine ring and the hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the alkyne group may produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-6-piperidin-1-ylhexane-2,3-diol: Similar structure but lacks the alkyne group.
2,3-Dimethyl-6-piperidin-1-ylhex-4-ene-2,3-diol: Contains an alkene group instead of an alkyne.
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is unique due to the presence of both the piperidine ring and the alkyne group, which confer distinct chemical properties and reactivity. This combination of features makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
41822-78-0 |
|---|---|
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2,3-dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C13H23NO2/c1-12(2,15)13(3,16)8-7-11-14-9-5-4-6-10-14/h15-16H,4-6,9-11H2,1-3H3 |
InChI-Schlüssel |
FQZPLXJWRRICMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C#CCN1CCCCC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


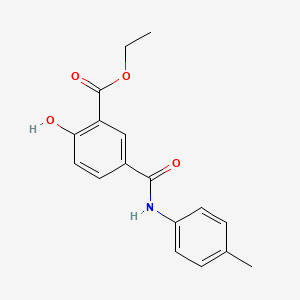
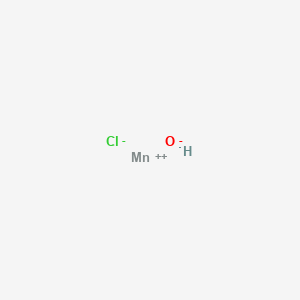
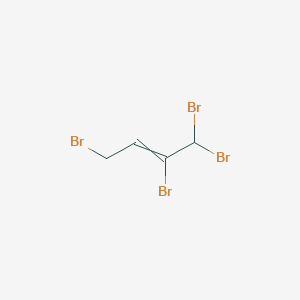
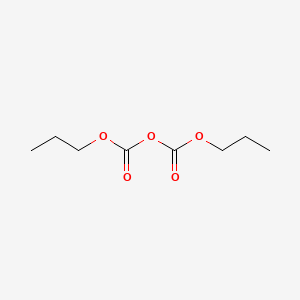
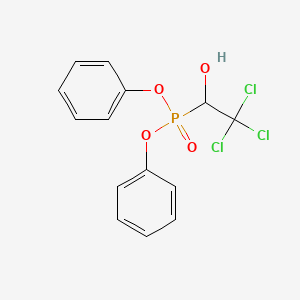
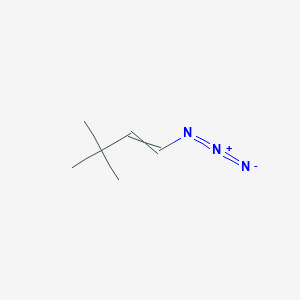
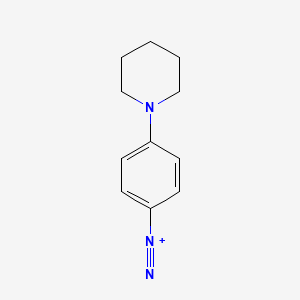
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

